molecular formula C17H20N2O5 B2418019 N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1396806-38-4

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2418019
CAS No.: 1396806-38-4
M. Wt: 332.356
InChI Key: LGZICSZAAAUSOP-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves a multi-step process. The initial step often includes the formation of the furan-2-yl-2-hydroxypropyl intermediate, which is then reacted with 2-methoxy-5-methylphenyl oxalyl chloride under controlled conditions to form the final oxalamide product. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and oxalamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy-methylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-2-yl)-2-hydroxyethyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methylphenyl)oxalamide
  • N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-4-methylphenyl)oxalamide

Uniqueness

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-11-6-7-13(23-3)12(9-11)19-16(21)15(20)18-10-17(2,22)14-5-4-8-24-14/h4-9,22H,10H2,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZICSZAAAUSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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